5-[(5-methoxy-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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Overview
Description
The compound “5-[(5-methoxy-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural and synthetic compounds, including neurotransmitters like serotonin . The methoxy group attached to the indole ring may influence the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The indole ring system is aromatic and the methoxy group could potentially participate in hydrogen bonding .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole ring and the methoxy group. Indole derivatives have been studied as potential inhibitors of various biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indole ring and the methoxy group could affect its solubility, melting point, and other properties .
Scientific Research Applications
Molecular Interactions and Characterization
One study discusses the condensation reaction leading to the formation of an indole derivative, characterized through spectroscopic, thermal tools, and X-ray single crystal diffraction. This research revealed short intermolecular connections on the molecule surface, evaluated through Hirshfeld surface analysis and molecular orbital energy level diagrams, showing the compound's good thermal stability up to 215°C (Barakat et al., 2017).
Synthetic Routes
Another paper details an expedient route to indoles via a cycloaddition/cyclization sequence, highlighting the flexibility and utility of indole derivatives in synthetic organic chemistry (Kranjc & Kočevar, 2008).
Potential Therapeutic Applications
Research on the anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines suggests that these compounds may have potential as clinical candidates to treat various solid tumors, demonstrating the therapeutic relevance of indole derivatives in cancer research (Madadi et al., 2014).
Mechanism-Based Inhibition
A study characterizes a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), involving an indole derivative. It highlights the compound's ability to inactivate NQO1 in a time- and concentration-dependent manner, requiring metabolic activation. This research provides insights into the compound's orientation in the active site of NQO1 and its covalent modification of the protein, demonstrating its potential as a tool in cellular systems and in vivo (Winski et al., 2001).
Future Directions
Properties
IUPAC Name |
6-hydroxy-5-[(Z)-(5-methoxyindol-3-ylidene)methyl]-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-18-14(20)12(15(21)19(2)16(18)22)6-9-8-17-13-5-4-10(23-3)7-11(9)13/h4-8,20H,1-3H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNWDSILJPYDFX-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=C2C=NC3=C2C=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)/C=C/2\C=NC3=C2C=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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